molecular formula C14H11Cl2N3S B7749833 2,6-dichlorobenzaldehyde N-phenylthiosemicarbazone CAS No. 340223-23-6

2,6-dichlorobenzaldehyde N-phenylthiosemicarbazone

Cat. No.: B7749833
CAS No.: 340223-23-6
M. Wt: 324.2 g/mol
InChI Key: KFNCSWQXEDMEPS-RQZCQDPDSA-N
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Description

2,6-Dichlorobenzaldehyde N-phenylthiosemicarbazone is a chemical compound with the molecular formula C14H11Cl2N3S and a molecular weight of 324.234 g/mol . This compound is known for its unique chemical structure, which includes a dichlorobenzaldehyde moiety and a phenylthiosemicarbazone group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichlorobenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 2,6-dichlorobenzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production of 2,6-dichlorobenzaldehyde involves the chlorination of 2,6-dichlorotoluene in the presence of chlorine and a catalyst such as phosphorus pentachloride. The reaction is conducted at temperatures ranging from 50 to 250°C. The resulting product is then subjected to hydrolysis to yield 2,6-dichlorobenzaldehyde . This intermediate can then be reacted with N-phenylthiosemicarbazide to produce this compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzaldehyde N-phenylthiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce corresponding amines .

Scientific Research Applications

2,6-Dichlorobenzaldehyde N-phenylthiosemicarbazone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichlorobenzaldehyde N-phenylthiosemicarbazone is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3S/c15-12-7-4-8-13(16)11(12)9-17-19-14(20)18-10-5-2-1-3-6-10/h1-9H,(H2,18,19,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNCSWQXEDMEPS-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429576
Record name ARONIS001333
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340223-23-6
Record name ARONIS001333
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DICHLOROBENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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